N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-keto acid with ammonia or an amine under acidic conditions.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of biochemical assays.
Medicine
Medically, N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dichlorobenzenesulfonamide: Contains additional chlorine atoms on the benzene ring.
Uniqueness
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the dimethyl groups on the benzene ring and the chlorophenyl group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or specific binding affinities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(9-14(13)2)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADACYNFNHZPWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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